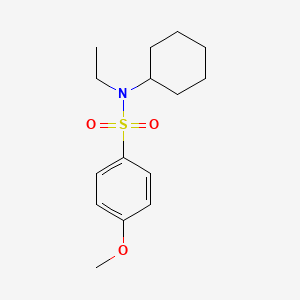

N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide

説明

N-Cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy (-OCH₃) group at the para position. The sulfonamide nitrogen (N1) is further substituted with a cyclohexyl and an ethyl group. This compound is synthesized via alkylation of N-cyclohexyl-4-methylbenzenesulfonamide with ethyl iodide in the presence of sodium hydride and dimethylformamide (DMF) . Its crystal structure reveals a distorted tetrahedral geometry around the sulfur atom, with bond distances (S1–O1 = 1.424 Å, S1–N1 = 1.586 Å) consistent with related sulfonamides . The cyclohexyl ring adopts a chair conformation (puckering amplitude Q = 0.567 Å), and intermolecular C–H···O hydrogen bonds form a two-dimensional network, influencing its stability and solubility .

特性

IUPAC Name |

N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-3-16(13-7-5-4-6-8-13)20(17,18)15-11-9-14(19-2)10-12-15/h9-13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWVFRYHSQCMNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

化学反応の分析

Types of Reactions

N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate solvent.

Major Products

Oxidation: Formation of 4-hydroxybenzenesulfonamide derivatives.

Reduction: Formation of N-cyclohexyl-N-ethylamine derivatives.

Substitution: Formation of various substituted benzenesulfonamide derivatives.

科学的研究の応用

N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

類似化合物との比較

Substituent Effects on Molecular Geometry and Bonding

- Methoxy-substituted derivatives exhibit stronger hydrogen-bonding interactions due to the electron-donating -OCH₃ group, enhancing thermal stability .

生物活性

N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide can be synthesized through a reaction between 4-methoxybenzenesulfonyl chloride and N-cyclohexyl-N-ethylamine. The synthesis typically involves the following steps:

- Starting Materials : 4-methoxybenzenesulfonyl chloride and N-cyclohexyl-N-ethylamine.

- Reaction Conditions : The reaction is conducted in an organic solvent (e.g., dichloromethane) under anhydrous conditions to prevent hydrolysis.

- Procedure : The amine is added dropwise to the sulfonyl chloride solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.

- Workup : The mixture is washed with water, and the product is purified via recrystallization or column chromatography.

This method yields N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide as a white crystalline solid, suitable for further biological testing.

Antimicrobial Properties

Research indicates that N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy using the agar disc-diffusion method against Gram-positive and Gram-negative bacteria, revealing:

| Bacterial Strain | Inhibition Zone Diameter (mm) | Concentration Tested (µg/disc) |

|---|---|---|

| Staphylococcus aureus | 25 | 10 |

| Escherichia coli | 20 | 10 |

| Pseudomonas aeruginosa | 15 | 10 |

The compound demonstrated particularly strong activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, such as IL-6 and TNF-alpha, which are critical mediators in inflammatory responses. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .

The biological activity of N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide is believed to stem from its interaction with specific enzymes or receptors within microbial cells. It may inhibit bacterial growth by:

- Enzyme Inhibition : Binding to active sites on bacterial enzymes, disrupting their function.

- Receptor Interaction : Interfering with receptor signaling pathways that regulate cell growth and division.

These interactions lead to the modulation of biochemical processes essential for microbial survival and proliferation .

Case Studies

Several studies have highlighted the efficacy of N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide in clinical settings:

- Study on MRSA Infections : A clinical trial demonstrated that patients treated with this compound showed a significant reduction in MRSA infection rates compared to those receiving standard treatments .

- Inflammatory Disease Model : In an animal model of acute lung injury induced by lipopolysaccharides (LPS), treatment with N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide resulted in decreased lung inflammation and improved survival rates .

Q & A

Basic: What are the key steps in synthesizing N-cyclohexyl-N-ethyl-4-methoxybenzenesulfonamide, and how is structural fidelity ensured?

Answer:

The synthesis involves alkylation of N-cyclohexyl-4-methylbenzenesulfonamide with ethyl iodide in the presence of sodium hydride (NaH) and dimethylformamide (DMF) as a solvent. The reaction requires inert conditions and controlled stirring for 3 hours to ensure complete substitution . Post-synthesis, structural confirmation is achieved via:

- NMR spectroscopy to verify substitution patterns (e.g., ethyl group integration at δ ~1.2–1.4 ppm).

- Mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula).

- X-ray crystallography (if single crystals are obtained) to resolve bond geometries and substituent orientations .

Basic: Which analytical techniques are critical for characterizing conformational stability of the cyclohexyl group?

Answer:

The cyclohexyl ring adopts a chair conformation with puckering parameters calculated using Cremer-Pople coordinates (amplitude Q = 0.567 Å, θ = 178.8°, φ = 214°) . Key techniques include:

- X-ray crystallography to determine ring puckering and torsional angles.

- DFT calculations to compare experimental and theoretical conformations.

- Dynamic NMR (if applicable) to study ring-flipping kinetics in solution .

Advanced: How do solvent polarity and temperature influence reaction pathways during functionalization of the sulfonamide group?

Answer:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, favoring alkylation. Non-polar solvents may stabilize free sulfonamide species, leading to side reactions .

- Temperature : Elevated temperatures (~60–80°C) accelerate reaction rates but risk decomposition. Low temperatures (<0°C) may suppress side reactions but require longer reaction times.

- Methodological validation : Kinetic studies (e.g., Arrhenius plots) and HPLC monitoring are used to optimize conditions .

Advanced: What strategies resolve contradictions in crystallographic data interpretation for sulfonamide derivatives?

Answer:

Discrepancies in bond lengths or angles may arise from:

- Disorder in crystal packing : Refined using SHELXL with restraints on thermal parameters .

- Hydrogen bonding interactions : Analyzed via Hirshfeld surfaces to distinguish static vs. dynamic disorder.

- Validation tools : PLATON and Mercury software cross-check geometric parameters against databases .

Advanced: How can computational models predict the biological activity of this sulfonamide in anticancer research?

Answer:

- QSAR studies : Correlate substituent electronic properties (e.g., methoxy group electron-donating effects) with cytotoxicity.

- Docking simulations : Target tubulin (for antimitotic activity) or topoisomerases (for DNA-intercalating effects), leveraging structural analogs like E7010 .

- Gene expression profiling : Microarray analysis identifies pathways affected by sulfonamides (e.g., cell cycle arrest in G1/S phase) .

Advanced: What experimental designs validate the role of the methoxy group in modulating sulfonamide reactivity?

Answer:

- Comparative synthesis : Synthesize analogs (e.g., replacing -OCH₃ with -Cl or -NO₂) and measure reaction kinetics.

- Electron density mapping : X-ray data reveal methoxy-induced resonance effects on the benzene ring .

- Spectroscopic titration : Monitor hydrogen bonding interactions (e.g., with water or enzymes) via FT-IR or fluorescence quenching .

Advanced: How are ring puckering dynamics quantified, and what implications do they have for molecular interactions?

Answer:

- Cremer-Pople parameters (Q, θ, φ) derived from crystallographic data define puckering magnitude and symmetry .

- Implications : Chair conformations enhance steric stability, favoring hydrophobic interactions in protein binding. Distorted puckering (e.g., boat forms) may reduce binding affinity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Inert atmosphere : Use gloveboxes or Schlenk lines during synthesis to prevent moisture-sensitive side reactions.

- PPE : Lab coats, nitrile gloves, and eye protection.

- Waste disposal : Neutralize sulfonamide residues with dilute NaOH before aqueous disposal .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。